![molecular formula C7H6N2S2 B14322635 2,1,3-Benzothia(S(sup IV))diazole-4-methanethiol CAS No. 100347-56-6](/img/structure/B14322635.png)
2,1,3-Benzothia(S(sup IV))diazole-4-methanethiol
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Overview
Description
2,1,3-Benzothia(S(sup IV))diazole-4-methanethiol is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole can be synthesized from o-phenylenediamine by reacting it with two equivalents of thionyl chloride in pyridine. This reaction yields the compound in at least 85% yield, with sulfur dioxide and hydrochloric acid as by-products . Other methods for synthesizing this heterocycle have been reviewed and include various alternative routes .
Industrial Production Methods
Industrial production methods for 2,1,3-Benzothiadiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of thionyl chloride and pyridine remains a common approach due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Substitution: The compound readily forms nitro and chloro derivatives through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for synthesis, bromine for bromination, and various reducing agents for reduction reactions .
Major Products Formed
Major products formed from these reactions include 4,7-dibromo-2,1,3-benzothiadiazole, which is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers .
Scientific Research Applications
2,1,3-Benzothiadiazole and its derivatives have numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound’s aromaticity and electronic properties allow it to participate in various biochemical reactions, making it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole can be compared with other similar compounds, such as:
2,1,3-Benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.
2,1,3-Benzoselenadiazole: Contains a selenium atom instead of sulfur.
[1,2,5]Thiadiazolo[3,4-c]pyridine: A related heterocycle used in similar applications.
These compounds share similar chemical properties but differ in their electronic and steric effects, making each unique in its applications and reactivity.
Properties
CAS No. |
100347-56-6 |
---|---|
Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanethiol |
InChI |
InChI=1S/C7H6N2S2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 |
InChI Key |
LOAWEDNIQUVCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CS |
Origin of Product |
United States |
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